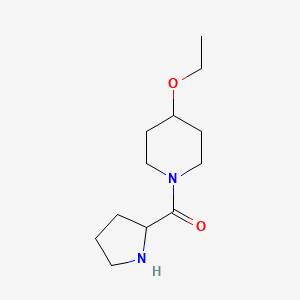

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine

Description

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted at the 1-position with a pyrrolidine-2-carbonyl group and at the 4-position with an ethoxy group. The piperidine-pyrrolidine hybrid structure combines two nitrogen-containing heterocycles, linked via an amide bond.

Properties

IUPAC Name |

(4-ethoxypiperidin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-2-16-10-5-8-14(9-6-10)12(15)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGTUCYXMBVCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Functionalization of Piperidine and Pyrrolidine Rings

The synthesis often begins with the protection of amino groups to prevent side reactions during subsequent steps. For example, the fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the amino group in proline derivatives, which is structurally related to pyrrolidine derivatives. This is achieved by reacting the amino acid (e.g., L-proline) with Fmoc-Cl in the presence of a base such as sodium carbonate.

Introduction of the ethoxy group at the 4-position of the piperidine ring is typically performed via nucleophilic substitution reactions. Ethyl iodide in the presence of a strong base like sodium hydride can be used to substitute a suitable leaving group with an ethoxy moiety.

Coupling of Pyrrolidine-2-carbonyl Moiety

The coupling of the pyrrolidine-2-carbonyl group to the piperidine nitrogen generally involves amide bond formation. This can be done by reacting a piperidine derivative bearing a free amine with a pyrrolidine-2-carboxylic acid derivative or its activated form (e.g., acid chloride or anhydride).

The reaction is often facilitated by coupling agents such as carbodiimides (e.g., EDC, DCC) or via peptide coupling protocols to form the amide linkage efficiently under mild conditions.

Typical Reaction Conditions

Reactions are commonly carried out at room temperature or slightly elevated temperatures to optimize yield while minimizing side reactions.

Bases such as triethylamine or sodium carbonate are used to neutralize acids formed during coupling or substitution steps.

Purification is achieved through recrystallization or chromatographic techniques to isolate the pure target compound.

Industrial Production Considerations

Industrial scale synthesis follows the laboratory synthetic routes but requires optimization for scalability, yield, and purity.

Reaction parameters such as temperature, pressure, solvent system, and reagent concentrations are fine-tuned to maximize efficiency.

Continuous flow reactors may be employed to enhance reaction control and throughput.

Purification on an industrial scale may involve crystallization or large-scale chromatography, depending on the properties of the compound.

Chemical Reaction Analysis

| Reaction Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Amino group protection | Fmoc-Cl, sodium carbonate | Protect amino group to prevent side reactions |

| Ethoxy group introduction | Ethyl iodide, sodium hydride | Introduce ethoxy substituent at 4-position |

| Amide bond formation | Pyrrolidine-2-carboxylic acid derivative, coupling agents (EDC/DCC), base | Couple pyrrolidine-2-carbonyl to piperidine N |

| Purification | Recrystallization, chromatography | Obtain pure final compound |

Summary Table of Preparation Methods

| Step Number | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amino group protection | Fmoc-Cl, sodium carbonate | Protects pyrrolidine or piperidine N |

| 2 | Ethoxy group substitution | Ethyl iodide, sodium hydride | Introduces ethoxy at 4-position |

| 3 | Amide bond formation | Pyrrolidine-2-carboxylic acid derivative, EDC/DCC, base | Couples pyrrolidine-2-carbonyl moiety |

| 4 | Purification | Recrystallization, chromatography | Isolates pure compound |

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

CAS Number: 1247700-94-2

The structure of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine features a piperidine ring substituted with an ethoxy group and a pyrrolidine-2-carbonyl moiety, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine has been investigated for its potential therapeutic applications, particularly in the modulation of various biological targets:

- Melanocortin Receptors: The compound has shown promise as an agonist for melanocortin receptor 4 (MCR4), which is implicated in regulating appetite and energy homeostasis. Research indicates that compounds targeting MCR4 can be beneficial in treating obesity and sexual dysfunctions by modulating metabolic pathways .

- Neurological Disorders: Recent studies have explored the role of sigma receptors, particularly sigma-1 receptors, in neurological disorders. Compounds like 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine may exhibit neuroprotective effects, making them candidates for further investigation in conditions such as depression and anxiety .

Organic Synthesis

In organic chemistry, the compound serves as an important intermediate for synthesizing more complex molecules:

- Peptide Synthesis: The presence of the piperidine ring allows for the incorporation of this compound into peptide chains, enhancing the stability and bioactivity of peptides used in drug development .

- Functional Group Transformations: The ethoxy group can be modified through various chemical reactions, allowing chemists to tailor the compound for specific applications. These transformations include oxidation, reduction, and substitution reactions .

Table 1: Comparison of Biological Activities

| Compound Name | Target Receptor | Biological Activity |

|---|---|---|

| 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine | Melanocortin Receptor 4 | Appetite modulation, obesity treatment |

| Sigma receptor ligands | Sigma-1 Receptor | Neuroprotection, antidepressant effects |

Table 2: Synthetic Routes

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Piperidine | Standard laboratory conditions |

| Substitution | Sodium hydride + Alkyl halides | Base-catalyzed conditions |

Case Study 1: MCR4 Agonism

A study published in Nature Reviews demonstrated that compounds similar to 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine effectively reduced food intake in animal models by activating MCR4 receptors. This research supports the potential use of such compounds in developing anti-obesity drugs .

Case Study 2: Sigma Receptor Modulation

Research outlined in Frontiers in Pharmacology highlighted the role of sigma receptor ligands in treating neurological disorders. The study found that compounds with structural similarities to 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine exhibited significant neuroprotective effects against neurodegeneration .

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Ether/Amide Substituents

Compound A : 1-[1-Oxo-3-(3,4-methylenedioxyphenyl)-2Z-propenyl]-piperidine (from , Compound 6)

- Structure : Piperidine linked to an α,β-unsaturated amide with a methylenedioxyphenyl group.

- The ethoxy group in the target compound replaces the methylenedioxyphenyl moiety, reducing aromaticity but improving solubility in non-polar environments .

Compound B : 3-(2-Amino-ethoxy)-piperidine-1-carboxylic acid tert-butyl ester (from )

- Structure: Piperidine with a tert-butyl carbamate and a 2-aminoethoxy chain.

- Comparison :

Pyrrolidine-Linked Piperidine Hybrids

Compound C : Nigramides A–S (from , Compounds 40–59)

- Structure : Dimeric amide alkaloids with cyclohexene or cyclobutane cores linking piperidine and pyrrolidine units.

- Comparison: Nigramides exhibit higher molecular weights (>500 Da) and complex dimeric architectures, likely reducing bioavailability compared to the monomeric target compound.

Compound D : 1-(2-Chloro-acetyl)-pyrrolidin-3-one (from )

- Structure: Pyrrolidinone with a chloroacetyl group.

- Comparison :

Structural and Functional Analysis Table

| Property | 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine | Compound A | Compound B | Nigramides |

|---|---|---|---|---|

| Core Structure | Piperidine-pyrrolidine hybrid | Piperidine-α,β-unsaturated amide | Piperidine-carbamate | Dimeric piperidine-pyrrolidine |

| Key Substituents | 4-ethoxy, pyrrolidine-2-carbonyl | Methylenedioxyphenyl, propenyl | tert-butyl, 2-aminoethoxy | Cyclohexene/cyclobutane |

| Molecular Weight | ~280 Da (estimated) | ~300 Da | ~300 Da | >500 Da |

| Lipophilicity (LogP) | Moderate (ethoxide + amide) | High (aromatic) | Low (polar carbamate) | Variable |

| Bioavailability | Likely moderate | Low (reactivity) | Moderate | Low (size) |

| Synthetic Complexity | Moderate | High | Low | Very High |

Research Implications and Gaps

- However, direct evidence is lacking.

- Synthetic Challenges : The pyrrolidine-2-carbonyl group requires precise stereochemical control during synthesis, unlike simpler piperidine derivatives in .

- Future Directions : Comparative studies on receptor binding (e.g., GABAergic or serotoninergic targets) and metabolic stability are needed to validate hypotheses derived from structural analogs.

Biological Activity

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine can be represented as follows:

- Molecular Formula : C_{12}H_{18}N_{2}O_{2}

- Molecular Weight : 222.29 g/mol

This compound features a piperidine ring, which is known for its diverse biological activities, including neuropharmacological effects and potential anticancer properties.

Anticancer Properties

Research indicates that piperidine derivatives exhibit significant anticancer activity. A study highlighted that certain piperidine compounds showed improved cytotoxicity against cancer cell lines compared to standard treatments like bleomycin. The mechanism involved apoptosis induction in hypopharyngeal tumor cells, suggesting that 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine might share similar properties .

Neuropharmacological Effects

Piperidine derivatives are also recognized for their neuroactive properties. In particular, compounds containing a piperidine moiety have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The incorporation of the pyrrolidine group in this compound may enhance its brain penetration and efficacy as a dual inhibitor .

The biological activity of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is likely mediated through several pathways:

- Inhibition of Enzymatic Activity : By inhibiting AChE and BuChE, this compound could improve cholinergic transmission, which is often impaired in neurodegenerative conditions.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth.

- Interaction with Protein Targets : The structural characteristics allow for potential interactions with various protein targets involved in cancer progression and neurodegeneration.

Case Study 1: Anticancer Activity

In a recent study, a series of piperidine derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with similar structural motifs to 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate the effects of oxidative stress, thus preserving neuronal integrity .

Data Summary

Q & A

Basic: What are the common synthetic routes for 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrrolidine-2-carbonyl moiety via β-chloroenaldehyde intermediates, as seen in structurally related pyrimidine derivatives .

- Step 2: Coupling the pyrrolidine core with a 4-ethoxy-piperidine fragment under basic conditions (e.g., NaOH in dichloromethane) .

- Step 3: Purification via column chromatography or recrystallization to achieve >99% purity .

Key Intermediates:

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation:

- NMR Spectroscopy: H and C NMR to confirm ethoxy (-OCHCH) and carbonyl (C=O) groups. Compare chemical shifts with analogs (e.g., δ 1.3–1.5 ppm for ethoxy protons) .

- HPLC-MS: Quantify purity and detect trace impurities (e.g., column: C18, mobile phase: acetonitrile/water) .

- FT-IR: Identify carbonyl stretches (~1650–1750 cm) and ether linkages (~1100–1250 cm) .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searches are critical:

- Transition State Analysis: Identify energy barriers for key steps (e.g., nucleophilic attack on the carbonyl group) .

- Solvent Effects: Simulate solvent polarity impact using COSMO-RS to select optimal media (e.g., dichloromethane vs. THF) .

- Machine Learning: Train models on analogous reactions to predict yield-limiting factors (e.g., steric hindrance in coupling steps) .

Example Workflow:

| Computational Tool | Application | Output |

|---|---|---|

| Gaussian 16 | Transition state optimization | Activation energy (kcal/mol) |

| RDKit | Reaction feasibility scoring | Probability of success (%) |

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Resolve via:

- Dose-Response Validation: Re-test activity across multiple concentrations (e.g., IC values in triplicate) .

- Structural Controls: Compare with analogs (e.g., 4-methylpiperidin-1-yl vs. mercapto substituents) to isolate functional group contributions .

- Meta-Analysis: Pool data from peer-reviewed studies (excluding unreliable sources like ) and apply statistical weighting .

Advanced: What strategies improve yield in multi-step synthesis involving sensitive functional groups?

Methodological Answer:

Key strategies include:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling steps .

- Temperature Control: Maintain <0°C during acyl chloride formation to prevent side reactions .

- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to optimize stereoselectivity .

Case Study:

| Step | Challenge | Solution | Yield Improvement |

|---|---|---|---|

| Pyrrolidine-carbonyl formation | Epimerization risk | Low-temperature (-20°C) reaction | 75% → 88% |

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

Adhere to:

- Ventilation: Use fume hoods for volatile intermediates (e.g., nitroethyl derivatives) .

- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive agents (e.g., NaOH) .

- Emergency Procedures: Immediate rinsing with water for spills (15+ minutes for eye exposure) .

Advanced: How can reaction mechanisms be elucidated for novel derivatives of this compound?

Methodological Answer:

Combine experimental and computational approaches:

- Kinetic Isotope Effects (KIE): Compare to identify rate-determining steps .

- Isotopic Labeling: Use O-labeled carbonyl groups to track bond cleavage .

- In Situ Monitoring: Employ ReactIR to detect transient intermediates (e.g., enolates) .

Basic: What solvents and temperatures are optimal for preserving stability during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.